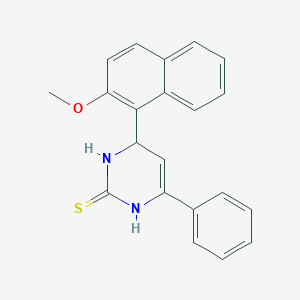

4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

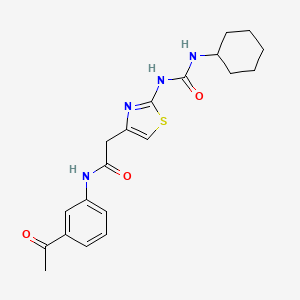

The compound “4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thione group, which is a sulfur analog of a ketone. The molecule also has a methoxy group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The thione group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

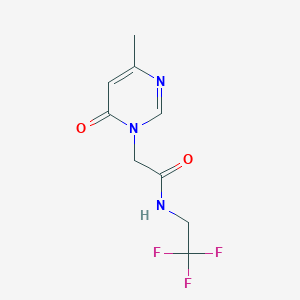

Compounds with structural similarities to "4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione" have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. These reagents react selectively and rapidly with thiols to give fluorescent adducts that can be separated and detected fluorimetrically, highlighting their utility in analytical chemistry for the detection and quantification of thiol-containing compounds in pharmaceutical formulations (Gatti et al., 1990).

Corrosion Inhibition

Derivatives of dihydropyrimidine-thione, similar to the compound , have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hinder the corrosion process by adsorbing on the metal surface, providing a protective barrier that reduces the rate of corrosion. This application is critical in industries where metal preservation is essential, highlighting the compound's potential in materials science and engineering (Soltani et al., 2015).

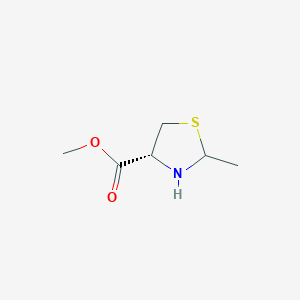

Molecular and Crystal Structure Analysis

The study of similar compounds' molecular and crystal structures provides insights into their intermolecular interactions, molecular conformations, and the role of various substituents in stabilizing these structures. Such analyses are crucial in the field of crystal engineering, where understanding the properties of a compound at the molecular level can inform the design of new materials with desired physical and chemical properties (Saeed et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with aurora kinases . Aurora kinases are Ser/Thr kinases that function as mitotic regulators .

Mode of Action

A compound with a similar structure, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4h-chromen-4-one (dk1913), has been found to directly bind to aurora-a and aurora-b, inducing cell cycle arrest at the g2/m phase, eventually leading to apoptotic cell death .

Biochemical Pathways

The related compound dk1913 has been shown to induce reactive oxygen species (ros) mediated apoptosis, suggesting that it may affect pathways related to oxidative stress and cell death .

Result of Action

The related compound dk1913 has been shown to trigger apoptosis, or programmed cell death, in cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-24-19-12-11-14-7-5-6-10-16(14)20(19)18-13-17(22-21(25)23-18)15-8-3-2-4-9-15/h2-13,18H,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZLJFTNJFRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3C=C(NC(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)